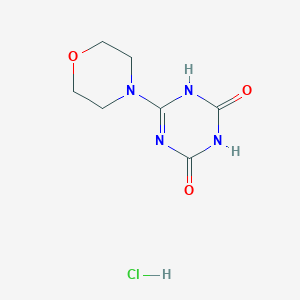

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride

Description

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride is a triazine derivative characterized by a morpholino substituent at the 6-position and a hydrochloride salt form. Its synthesis involves the reaction of thiocarboamide derivatives with morpholine under controlled conditions, yielding a white crystalline powder with a melting point of 227°C and an 89% yield . Key spectral data include:

- ¹H NMR: δ 3.11–3.15 (4H, m, morpholine CH₂), 3.38–3.41 (4H, m, morpholine CH₂), 7.48–7.59 (4H, m, aromatic protons).

- ¹³C NMR: δ 47.78 (morpholine CH₂), 65.14 (morpholine CH₂), 151.22 (C=O), 158.73 (triazine ring).

- IR: ν 3225 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (C=O stretch).

Elemental analysis confirms its molecular formula (C₁₃H₁₃N₄O₃Cl) with close alignment between calculated and observed values .

Properties

IUPAC Name |

6-morpholin-4-yl-1H-1,3,5-triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.ClH/c12-6-8-5(9-7(13)10-6)11-1-3-14-4-2-11;/h1-4H2,(H2,8,9,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJJIDVSIFOSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride typically involves the reaction of morpholine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

Reduction: Formation of reduced derivatives with hydrogenated functionalities.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Table 1: Key Properties of Triazine Derivatives

Key Observations:

Substituent Effects on Yield and Stability: The morpholino group in Compound 4 enhances synthetic yield (89%) compared to phenyl/chlorophenyl-substituted Compound 3 (78%), likely due to improved solubility and reaction kinetics . Chloro substituents (e.g., in 6-chloro derivatives) are associated with lower yields in some syntheses, though this varies with reaction conditions .

Spectral Trends: C=O stretches in IR spectra are consistent across triazine diones (~1730–1740 cm⁻¹), confirming the stability of the triazine core . Morpholino substituents introduce distinct NMR signals (δ 3.11–3.41 ppm for CH₂ groups), differentiating them from aromatic or alkylamine analogs .

Functional Group Influence on Physicochemical Properties

- Morpholino vs. Aromatic Substituents: Morpholino groups improve polarity and aqueous solubility compared to hydrophobic aromatic substituents (e.g., phenyl or chlorophenyl), making Compound 4 more suitable for applications requiring solubility in polar solvents .

- Amino vs. Chloro Substituents: Dimethylamino or morpholino groups (electron-donating) enhance nucleophilicity at the triazine core, whereas chloro substituents (electron-withdrawing) increase electrophilicity, affecting reactivity in subsequent derivatizations .

Biological Activity

6-Morpholino-1,3,5-triazine-2,4(1H,3H)-dione hydrochloride (CAS: 2445785-56-6) is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₈ClN₅O₂

- Molecular Weight : 215.62 g/mol

- Structural Characteristics : The compound features a morpholino group attached to a triazine ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 6-morpholino-1,3,5-triazine derivatives is extensive, with studies highlighting their potential in various therapeutic areas:

-

Anticancer Activity :

- Mechanism : These compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is vital for cell proliferation and survival. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis in cancer cells .

- Case Studies :

- A study demonstrated that a derivative of this compound exhibited significant antitumor efficacy in both subcutaneous and orthotopic xenograft models when administered intravenously .

- Another research highlighted that modifications in the triazine structure could enhance anticancer properties by improving enzyme inhibitory activity against tumorigenesis processes .

-

Antimicrobial Activity :

- Broad Spectrum : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

- Research Findings : A recent review indicated that triazine derivatives possess bactericidal and fungicidal properties, making them candidates for developing new antimicrobial agents .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Specific Effects | References |

|---|---|---|

| Anticancer | Inhibition of PI3K/Akt pathway; apoptosis induction | |

| Antimicrobial | Effective against bacteria and fungi | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Table 2: Research Findings on Derivatives

| Compound Name | Activity Type | IC50/MIC Values | Study Reference |

|---|---|---|---|

| PKI-587 | Antitumor | Effective in vivo | |

| Morpholino derivatives | Antimicrobial | MIC values < 50 µg/mL |

The mechanisms through which 6-morpholino-1,3,5-triazine derivatives exert their biological effects include:

- Cell Cycle Arrest : Inducing cell cycle arrest at various phases which prevents cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

- Inhibition of Key Signaling Pathways : Disrupting critical signaling pathways such as PI3K/Akt and mTOR that are often upregulated in cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.